Pentadecanoyl-L-carnitine (chloride)
Description
Pentadecanoyl-L-carnitine (chloride) (CAS 173686-57-2), also known as CAR 15:0 or L-pentadecanoylcarnitine, is an acylcarnitine derivative comprising a 15-carbon saturated fatty acid (pentadecanoic acid, C15:0) esterified to L-carnitine. It functions as a cannabinoid (CB) receptor agonist, with EC₅₀ values of 3.7 µM (CB1) and 3.2 µM (CB2), and exhibits pleiotropic activities, including anti-inflammatory, anti-fibrotic, and immunomodulatory effects . Its synthesis involves a three-step process starting with L-carnitine hydrochloride and pentadecanoic acid, followed by purification via liquid chromatography mass spectrometry (LC-MS) .
Properties
Molecular Formula |
C22H44ClNO4 |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-pentadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H43NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-20(18-21(24)25)19-23(2,3)4;/h20H,5-19H2,1-4H3;1H/t20-;/m1./s1 |
InChI Key |
VAUHJRCIRYKXSR-VEIFNGETSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Regulatory Mechanisms
-
Dietary Influence : Serum concentrations correlate with C15:0 intake, as observed in human and dolphin studies.
-
Enzymatic Control : CPT1/2 activity modulates acylcarnitine profiles, with deficiencies leading to metabolic disorders.
Formulation and Stability Protocols
Stock Solution Preparation
Stock solutions are critical for in vitro and in vivo applications. GlpBio’s recommended protocol ensures reproducibility:
Table 2: Stock Solution Preparation Guide
| Mass (mg) | Volume (mL) for 1 mM | Volume (mL) for 5 mM | Volume (mL) for 10 mM |
|---|---|---|---|
| 1 | 2.37 | 0.47 | 0.24 |
| 5 | 11.85 | 2.37 | 1.18 |
| 10 | 23.70 | 4.74 | 2.37 |
Steps :
In Vivo Formulation
For animal studies, a sequential solvent system ensures stability:
-
Master Liquid : Dissolve in DMSO (e.g., 50 mg/mL).
-
Dilution : Add PEG300 (30%), Tween 80 (5%), and ddH2O (65%) with intermittent mixing.
-
Clearance : Confirm solution clarity at each step to avoid precipitation.
Quality Control and Analytical Validation
Rigorous quality checks are essential for research-grade pentadecanoyl-L-carnitine (chloride):
Table 3: Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | >98% | HPLC |
| Residual Solvents | <0.1% (ICH guidelines) | GC-MS |
| Chloride Content | 99–101% | Titration |
Certificate of Analysis (CoA) : Includes batch-specific data on purity, solubility, and stability.
Challenges and Optimizations
Solubility Limitations
Scalability Issues
-
Cost of C15:0 : Sourcing high-purity pentadecanoic acid increases production costs, prompting interest in microbial synthesis.
-
Yield Improvements : Optimizing reaction stoichiometry (1:1.2 carnitine:C15:0 molar ratio) boosts yields to 85%.
Applications in Biomedical Research
Receptor Agonist Studies
Pentadecanoyl-L-carnitine’s dual CB1/CB2 agonist activity (EC50 = 3.7 µM and 3.2 µM) makes it valuable for cannabinoid receptor studies. Its serotonin (5-HT1A/B) agonist and histamine (H1/H2) antagonist properties further support neuropharmacological research.
Table 4: Pharmacological Targets and Potency
| Target | Activity | EC50/IC50 (µM) | Max Activity (% Control) |
|---|---|---|---|
| CB1 Receptor | Agonist | 3.7 | 111% |
| CB2 Receptor | Agonist | 3.2 | 106% |
| 5-HT1A Receptor | Agonist | 9.6 | 78% |
| H1 Receptor | Antagonist | 10.9 | 71% |
Chemical Reactions Analysis
Types of Reactions
Pentadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Pentadecanoyl-L-carnitine (chloride) has been extensively studied for its applications in various fields:
Chemistry
In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in research and development .
Biology
In biological research, Pentadecanoyl-L-carnitine (chloride) is studied for its effects on cellular processes. It has been shown to inhibit T cell proliferation and reduce chemokine levels, making it a potential candidate for immunological studies .
Medicine
In medicine, the compound’s role as a cannabinoid receptor agonist has led to investigations into its potential therapeutic applications. It has been studied for its effects on serotonin and histamine receptors, which may have implications for treating various conditions .
Industry
In the industrial sector, Pentadecanoyl-L-carnitine (chloride) is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
Pentadecanoyl-L-carnitine (chloride) exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It acts as an agonist at cannabinoid receptors CB1 and CB2, modulating various physiological processes.
Serotonin Receptors: The compound also acts as an agonist at serotonin receptor subtypes 5-HT1A and 5-HT1B, influencing mood and other functions.
Histamine Receptors: It functions as an antagonist at histamine H1 and H2 receptors, affecting allergic responses and other histamine-mediated processes.
Comparison with Similar Compounds
Structural and Functional Differences
Receptor Affinity and Selectivity
- CB Receptor Activation: Pentadecanoyl-L-carnitine shows balanced CB1/CB2 agonism, whereas L-arachidonoylcarnitine (C20:4) may have stronger affinity due to structural similarity to endogenous arachidonate-derived cannabinoids .
Metabolic and Pharmacokinetic Profiles
- Chain Length Impact : Longer acyl chains (e.g., C15:0, C20:4) exhibit lower aqueous solubility but enhanced lipid membrane integration, influencing tissue distribution and sustained activity. Shorter chains (e.g., C6:0) are more rapidly metabolized .
- Deuterated Derivatives: Tetradecanoyl-L-carnitine-d3 (C14:0-d3) is used in stable isotope tracing to study carnitine shuttle dynamics without altering biological activity .
Q & A
Q. What are the recommended methods for synthesizing Pentadecanoyl-L-carnitine chloride with high purity, and how can reaction progress be monitored?
Synthesis typically involves the acylation of L-carnitine with pentadecanoyl chloride under alkaline conditions. Purification steps include repeated washing with water to remove byproducts like unreacted diethylamine or ammonium salts, as described in synthetic protocols for similar carnitine derivatives . Reaction progress can be monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials and confirm product formation. For quantitative analysis, LC-MS/MS is recommended to validate purity (>95%) and structural integrity .
Q. How should researchers quantify Pentadecanoyl-L-carnitine chloride in biological matrices, and what internal standards are appropriate?
Quantification in biological samples (e.g., plasma, tissue homogenates) requires liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled analogs, such as deuterated carnitine derivatives (e.g., Tetradecanoyl-L-carnitine-d3 hydrochloride), serve as ideal internal standards to correct for matrix effects and ionization efficiency . Sample preparation should include protein precipitation with cold methanol and storage at -20°C to prevent degradation .
Q. What experimental parameters are critical for ensuring stability of Pentadecanoyl-L-carnitine chloride in storage and during assays?
Stability studies indicate that the compound should be stored lyophilized or in solution at -20°C to prevent hydrolysis of the ester bond. Buffered solutions (pH 6–7) are preferred for in vitro assays to minimize degradation. For long-term storage, aliquoting and avoiding freeze-thaw cycles are essential .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic fate of Pentadecanoyl-L-carnitine chloride in vivo?
Deuterium-labeled analogs (e.g., N-methyl-d3 derivatives) enable tracing of the compound’s metabolic flux using high-resolution mass spectrometry. Experimental design should include dosing regimens that account for isotopic dilution effects and sampling intervals aligned with metabolic turnover rates (e.g., plasma collection at 0, 1, 3, and 6 hours post-administration). Data interpretation must differentiate between endogenous and labeled species .
Q. What structural modifications to Pentadecanoyl-L-carnitine chloride could enhance its specificity for mitochondrial β-oxidation studies?
Replacing the pentadecanoyl chain with unsaturated or branched analogs (e.g., oleoyl or isoleucine-derived variants) may alter substrate affinity for carnitine palmitoyltransferase 1 (CPT1). Computational modeling (e.g., molecular docking) can predict binding interactions, while in vitro assays with isolated mitochondria validate kinetic parameters (Km, Vmax) .
Q. How can contradictions in reported biological activities of Pentadecanoyl-L-carnitine chloride across studies be systematically resolved?
Contradictions often arise from variability in experimental conditions (e.g., concentration ranges, cell lines, or animal models). A meta-analysis framework should:
Define inclusion criteria using PICO (Population, Intervention, Comparison, Outcome) to standardize study selection .
Evaluate critical effect levels (e.g., NOAELs, LOAELs) and species-specific responses, as outlined in toxicological assessments for related compounds .
Replicate key experiments under controlled conditions to isolate confounding factors (e.g., batch-to-batch variability in compound purity) .
Q. What advanced spectroscopic techniques are suitable for characterizing interactions between Pentadecanoyl-L-carnitine chloride and lipid bilayers?
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H- and ¹³C-based lipid bilayer studies, can resolve the compound’s orientation and dynamics in membranes. Differential scanning calorimetry (DSC) complements this by measuring phase transition changes induced by incorporation into lipid vesicles .
Methodological Best Practices
- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, temperature) in stability assays .
- Data Validation : Cross-validate LC-MS/MS results with orthogonal methods like enzymatic assays (e.g., CPT1 activity measurements) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly when investigating dose-dependent toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
